
Vericiguat
概要
説明
Vericiguat is an oral soluble guanylate cyclase (sGC) stimulator approved for treating heart failure with reduced ejection fraction (HFrEF). It enhances the cyclic guanosine monophosphate (cGMP) pathway by directly stimulating sGC, independent of nitric oxide availability, promoting vasodilation, and reducing cardiac remodeling . The phase 3 VICTORIA trial demonstrated its efficacy in reducing the composite risk of cardiovascular (CV) death or first hospitalization for heart failure (HF) (hazard ratio [HR]: 0.90; 95% CI: 0.82–0.98; P = 0.02) in high-risk HFrEF patients . This compound is administered once daily, starting at 2.5 mg and titrated to a target dose of 10 mg, with a half-life of 18–22 hours .
準備方法
合成ルートと反応条件: ベリシグアートの合成は、ピラゾロ[3,4-b]ピリジン環とピリミジン-4,5,6-トリアミン誘導体の構築を含むいくつかの重要なステップを伴います . このプロセスは、5-アミノ-1H-ピラゾール-3-カルボン酸塩とアルデヒドを縮合させてピラゾロ[3,4-b]ピリジン環を形成することから始まります。 次に、[(E)-フェニルジアゼニル]マロンジニトリルとアミジンを反応させてピリミジン誘導体を形成します .
工業的生産方法: ベリシグアートは、非機能性フィルムコーティングを施した即時放出錠剤として生産されます。 錠剤は、生物学的利用能を高めるために、食物と一緒に経口投与されます . 工業生産には、造粒、圧縮、コーティングなど、標準的な医薬品製造プロセスが含まれます .
化学反応の分析
反応の種類: ベリシグアートは、次のようないくつかの種類の化学反応を起こします。
酸化: ベリシグアートは、主に第2相抱合反応を介して代謝され、シトクロムP450による酸化代謝がわずかに寄与します.
還元: ベリシグアートを含む還元反応に関する情報は限られています。
一般的な試薬と条件:
生成される主な生成物:
グルクロン酸抱合代謝物: ベリシグアートの主要な代謝物はグルクロン酸抱合され、不活性です.
4. 科学研究への応用
ベリシグアートは、特に心臓血管医学の分野で、いくつかの科学研究への応用があります。 これは、可溶性グアニル酸シクラーゼ刺激が心不全および心血管転帰に及ぼす影響を研究するために使用されています . ベリシグアートは、慢性心不全の患者における心血管死亡および入院のリスクを軽減する可能性を示しています . さらに、内皮機能不全および酸化ストレスに対する影響についても調査されています .
科学的研究の応用
Clinical Applications
Vericiguat has been studied extensively in clinical trials focused on heart failure, particularly in patients with reduced ejection fraction. Below are key findings from major clinical trials:
VICTORIA Trial
- Objective : To assess the efficacy and safety of this compound in patients with symptomatic chronic heart failure and reduced ejection fraction.
- Design : Phase III, randomized, double-blind, placebo-controlled trial involving 5,050 patients.
- Results :
- The primary outcome (cardiovascular death or hospitalization for heart failure) occurred in 35.5% of the this compound group compared to 38.5% in the placebo group (hazard ratio [HR] 0.90; P = 0.019) .
- The annual event rate for hospitalization was lower in the this compound group (27.4%) versus the placebo group (29.6%) .
SOCRATES Trials
- SOCRATES-REDUCED : Focused on patients with worsening chronic heart failure, showing significant reductions in N-terminal pro-B-type natriuretic peptide levels and trends towards fewer hospitalizations .
- SOCRATES-PRESERVED : Evaluated safety and tolerability in patients with preserved ejection fraction, demonstrating improvements in quality of life but limited proven benefits .
Summary of Clinical Findings
Clinical Trial | Population | Primary Outcome | This compound Group (%) | Placebo Group (%) | Hazard Ratio (HR) |
---|---|---|---|---|---|
VICTORIA | Chronic HF with reduced ejection fraction | CV death or HF hospitalization | 35.5 | 38.5 | 0.90 (P = 0.019) |
SOCRATES-REDUCED | Worsening chronic HF | NT-proBNP reduction and hospitalization trend | Significant reduction | Not reported | Not applicable |
SOCRATES-PRESERVED | Preserved ejection fraction | Safety and quality of life improvements | Improvements noted | Not reported | Not applicable |
Adverse Effects
The safety profile of this compound was generally favorable:
作用機序
ベリシグアートは、血管平滑筋細胞に存在する酵素である可溶性グアニル酸シクラーゼを直接刺激します . ベリシグアートは、酵素のβサブユニットに結合することで、環状グアノシン一リン酸の産生を促進し、平滑筋の弛緩と血管拡張につながります . この機構は、心臓機能の改善と心不全症状の軽減に役立ちます .
6. 類似の化合物との比較
ベリシグアートは、構造の改変により酸化代謝に対する感受性が低下し、1日1回の投与が可能になっているため、可溶性グアニル酸シクラーゼ刺激剤の中でユニークな存在です . 類似の化合物には以下のようなものがあります。
リオシグアート: 肺高血圧症に使用される別の可溶性グアニル酸シクラーゼ刺激剤.
シナシグアート: 実験設定で使用されている可溶性グアニル酸シクラーゼ活性化剤.
類似化合物との比較
Riociguat
- Indication : Approved for pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).
- Mechanism : Like vericiguat, riociguat stimulates sGC but is primarily used to target pulmonary vasculature .
- Dosing : Requires three-times-daily (TID) dosing (1–2.5 mg TID), reflecting a shorter half-life compared to this compound .
- Efficacy : Improved exercise capacity in PAH/CTEPH trials (e.g., CHEST-1 trial: 6-minute walk distance increased by 46 meters vs. placebo) .
- Safety : Hypotension and syncope are common adverse events (AEs), similar to this compound, but with higher incidence due to systemic vasodilation .
Praliciguat
- Development Status : Investigational sGC stimulator for HF.
- Efficacy : In the phase 2 CAPACITY trial, praliciguat reduced CV death or HF hospitalization (HR: 0.90; 95% CI: 0.82–0.98; P = 0.02), mirroring this compound’s phase 3 results .
Key Pharmacokinetic (PK) and Pharmacodynamic (PD) Differences
Detailed Research Findings and Efficacy Data
Clinical Trial Outcomes
Mechanistic and Practical Considerations
- Targeted Pathways : this compound and riociguat both enhance cGMP but differ in clinical application (systemic vs. pulmonary vasculature) .
- Drug Interactions : this compound’s PK remains unaffected by sacubitril/valsartan, enabling combination therapy in HFrEF . Riociguat requires caution with nitrates due to hypotension risk .
- Dose Optimization : this compound’s once-daily dosing and BP-guided titration improve adherence compared to riociguat’s TID regimen .
生物活性
Vericiguat is a novel oral medication classified as a soluble guanylate cyclase (sGC) stimulator, primarily developed for the treatment of heart failure with reduced ejection fraction (HFrEF). Its distinct mechanism of action sets it apart from traditional heart failure therapies, focusing on enhancing the nitric oxide (NO) signaling pathway rather than inhibiting neurohormonal systems. This article explores the biological activity of this compound, supported by clinical trial data, pharmacological insights, and case studies.
This compound acts by stimulating sGC, which leads to increased production of cyclic guanosine monophosphate (cGMP). This action is particularly beneficial in patients with HFrEF, where the NO-cGMP signaling pathway is often impaired due to reduced bioavailability of NO. Key aspects of this mechanism include:
- Nitric Oxide Sensitization : this compound sensitizes sGC to NO, enhancing cGMP production even under low NO conditions .
- Vasodilation : Increased cGMP levels result in vasodilation, reducing systemic vascular resistance and afterload on the heart .
- Improved Cardiac Function : Enhanced cGMP levels promote cardiac remodeling and improve diastolic function through increased phosphorylation of proteins such as titin .
Clinical Evidence
The biological effects of this compound have been extensively studied in clinical trials, notably the VICTORIA trial.
VICTORIA Trial Overview
The VICTORIA trial was a pivotal study that evaluated the efficacy of this compound in patients with HFrEF. Key findings include:
- Primary Outcome : this compound significantly reduced the risk of cardiovascular death or hospitalization for heart failure compared to placebo (35.5% vs. 38.5%, hazard ratio [HR] 0.90, p = 0.019) .
- Secondary Outcomes :
These results underscore this compound's role as an effective therapy for managing worsening HFrEF.
Pharmacokinetics and Administration
This compound has a high bioavailability of approximately 93% when taken with food, which enhances its absorption and overall efficacy . The drug's long half-life allows for once-daily oral administration, improving patient compliance compared to other treatments that may require multiple doses throughout the day.
Case Studies
Several case studies have highlighted this compound's effectiveness in clinical practice:
- Case Study on Add-on Therapy :
- Long-term Effects :
Summary of Biological Activities
Biological Activity | Description |
---|---|
sGC Stimulation | Enhances cGMP production; improves NO signaling under low NO conditions |
Vasodilation | Reduces systemic vascular resistance; lowers cardiac afterload |
Cardiac Remodeling | Improves diastolic function; enhances cardiac output |
Renal Function Improvement | Reduces kidney fibrosis; improves renal perfusion |
Q & A
Basic Research Questions
Q. What is the mechanistic basis of vericiguat as a soluble guanylate cyclase (sGC) stimulator in heart failure (HF) pathophysiology?
this compound directly stimulates sGC independent of nitric oxide (NO) and synergizes with endogenous NO under oxidative stress conditions, restoring cyclic guanosine monophosphate (cGMP) signaling. Preclinical studies demonstrate dose-dependent vasodilation in isolated blood vessels and reduced cardiac hypertrophy in animal models . Methodologically, confirmatory assays include sGC activity measurements in NO-depleted cell lines (e.g., Chinese hamster ovary cells) and ex vivo vascular reactivity tests (e.g., saphenous artery ring relaxation assays) .
Q. How do pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound inform dosing regimens in clinical trials?
this compound exhibits linear PK with dose-proportional AUC and near-proportional Cmax (0.5–15 mg doses). Its median half-life (18–22 hours) supports once-daily dosing. Administering this compound with food increases bioavailability by 40–50% and reduces interindividual variability, necessitating standardized fed-state dosing in trials . PD studies in healthy volunteers show systolic blood pressure (SBP) reductions ≥5 mmHg at doses ≥5 mg, guiding titration protocols in phase II/III trials .
Q. What experimental models are validated for studying this compound’s efficacy in HF?
Key models include:
- In vitro : sGC-overexpressing cell lines under NO-deficient conditions to assess cGMP production .
- In vivo : Renin-transgenic rats with hypertension-induced HF, evaluating biomarkers like atrial natriuretic peptide and mortality .
- Ex vivo : Langendorff-perfused rodent hearts to measure coronary perfusion pressure changes .
Advanced Research Questions
Q. How should researchers address conflicting data on this compound’s cost-effectiveness across populations?
The VICTORIA trial-derived cost-effectiveness analysis in China revealed an ICER of $89,429/QALY, exceeding willingness-to-pay thresholds, while U.S. models assumed discounted drug costs . To reconcile discrepancies, conduct scenario analyses adjusting for local drug pricing, healthcare infrastructure, and comorbidities. Sensitivity analyses should prioritize variables like hospitalization rates and GDMT adherence .
Q. What methodological considerations are critical for designing this compound-drug interaction studies?
Phase I studies in healthy volunteers demonstrate low interaction potential with CYP450 enzymes or transporters (e.g., Pgp, OATP1B1). Design such studies using:
- Probe substrates : Co-administer this compound with CYP3A4/2C8 inhibitors (e.g., ketoconazole) to assess AUC changes.
- Population PK modeling : Incorporate sparse sampling in HF patients to validate in vitro findings .
- Safety monitoring : Focus on hemodynamic interactions (e.g., hypotension with diuretics) .
Q. How can researchers optimize this compound trial designs for HF patients with worsening events?
Key strategies from the VICTORIA trial include:
- Enrichment criteria : Prioritize patients with recent HF hospitalization or elevated natriuretic peptides .
- Titration protocols : Start at 2.5 mg and uptitrate to 10 mg based on SBP tolerance .
- Endpoint selection : Use hierarchical composites (cardiovascular death, HF hospitalization) with time-to-event analysis .
Q. What statistical approaches mitigate missing data in this compound’s PK/PD analyses?
Apply linear mixed-effects models to account for interindividual variability and missing PK samples. For PD endpoints, use multiple imputation with sensitivity testing (e.g., worst-case scenarios for dropout bias) .
Q. Data Contradiction and Generalizability
Q. How do researchers reconcile this compound’s efficacy in clinical trials vs. real-world budget impact limitations?
While VICTORIA showed a 4.2% absolute risk reduction in HF events, budget impact models highlight cost barriers due to variable GDMT adherence and regional pricing. Use microsimulation models incorporating real-world adherence rates and subgroup analyses (e.g., elderly populations) to refine generalizability .
Q. What explains discrepancies in this compound’s QTc prolongation risk across studies?
A phase Ib study in chronic coronary syndrome patients found no clinically relevant QTc changes (ΔQTcF <10 ms) at 10 mg . However, preclinical models suggested theoretical risks. Methodological safeguards include:
- Time-matched baseline adjustments to control diurnal variation.
- Moxifloxacin as a positive control to validate assay sensitivity .
Q. Ethical and Reporting Standards
Q. How should researchers ensure transparency in this compound trials funded by industry sponsors?
Adhere to Good Publication Practice guidelines by disclosing sponsor roles in study design/data interpretation while maintaining author independence. Publish protocol details (e.g., ClinicalTrials.gov ID) and share de-identified data via repositories like Yoda Project .
特性
IUPAC Name |
methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N8O2/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFHIXARHDBPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318361 | |
Record name | Vericiguat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350653-20-1 | |
Record name | Vericiguat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350653-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vericiguat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350653201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vericiguat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vericiguat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERICIGUAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV66ADM269 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。